1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound's structure includes a spirocyclic framework, which contributes to its distinct chemical and biological properties. The presence of a fluorophenyl group enhances its reactivity and biological interactions, making it a valuable candidate for various scientific applications, particularly in drug development and enzyme inhibition studies.
The compound can be synthesized through multiple methodologies, often involving cyclization and functional group modifications. Research indicates that this compound is utilized in various studies related to drug discovery and development, particularly in the context of neurological disorders and enzyme inhibition.
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure containing nitrogen atoms. This classification is significant as it influences the compound's reactivity and potential applications in pharmaceuticals.
The synthesis of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one typically involves several key steps:
These steps highlight the complexity of synthesizing this compound and the need for precise control over reaction conditions to achieve the desired product yield and purity .
The molecular structure of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one can be described by its molecular formula and molecular weight of .
Property | Value |
---|---|
CAS Number | 1184918-08-8 |
IUPAC Name | 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one |
InChI | InChI=1S/C15H17FN2O/c1-11-10... |
InChI Key | MSHAGNFMSJIZNP-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(CCN1)C=CC(=O)N2C3=CC(=CC=C3)F |
This data illustrates the compound's complexity and provides insight into its potential reactivity based on its structural features .
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one participates in various chemical reactions:
These reactions demonstrate the versatility of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one in organic synthesis and its potential for creating more complex molecular structures .
The mechanism of action for 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one primarily involves its role as an inhibitor of beta-secretase (BACE-1). This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease.
Upon binding to the active site of BACE-1, this compound effectively prevents the enzyme from cleaving APP, thereby reducing amyloid-beta production. This mechanism highlights its potential therapeutic applications in neurodegenerative diseases .
The physical properties of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves in various experimental settings .
The applications of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one span several fields:
These applications underscore the significance of this compound in advancing research across multiple scientific domains .
Spirocyclic architectures, characterized by a shared spiro carbon atom connecting two rings perpendicularly, confer exceptional three-dimensionality to molecules. This geometry reduces conformational flexibility, enhances binding selectivity, and improves proteolytic stability. The 1,8-diazaspiro[4.5]decan-2-one scaffold—comprising a piperidine ring fused to a spirolactam—exemplifies these advantages. Its rigidity enables precise orientation of pharmacophores within biological targets like enzymes and G-protein-coupled receptors. Studies on σ1 receptor ligands demonstrate that spirocyclic compounds exhibit nanomolar affinity (Ki < 100 nM) due to optimal spatial positioning of basic nitrogen atoms and lipophilic domains within the binding pocket [1]. Additionally, the spiro[4.5]decane system lowers log D values (e.g., 1.5–3.0), improving aqueous solubility and reducing metabolic clearance compared to planar analogs. For instance, dispiro compound 23a achieved a lipophilic ligand efficiency (LLE) of 6.0, attributed to its high fraction of sp³ carbons (Fsp³ = 0.6) and balanced polarity [1] [6].
Table 1: Pharmacological Advantages of Spirocyclic Scaffolds
Property | Spirocyclic Compound | Non-Spirocyclic Analog | Biological Impact |
---|---|---|---|
σ1 Affinity (Ki) | 3.6 nM (23a) | >100 nM | Enhanced target engagement |
log D₇.₄ | 1.8–2.5 | 3.5–4.2 | Improved solubility & bioavailability |
LLE | 6.0 | 3.5–4.0 | Optimized potency-to-lipophilicity ratio |
Fsp³ | 0.55–0.65 | 0.25–0.40 | Reduced off-target toxicity |
Fluorine incorporation profoundly influences molecular properties through electronic and steric effects. The 3-fluorophenyl substituent in 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Fluorine’s high electronegativity (Pauling scale: 4.0) creates a dipole moment that strengthens hydrogen bonding and cation–π interactions in binding pockets. For example, fluorinated spiro[3.3]heptane derivatives exhibit 5–10× greater membrane permeability than non-fluorinated counterparts due to modulated pKa of adjacent amines [6]. The meta-fluorine position specifically balances electron withdrawal and steric tolerance, avoiding the excessive hydrophobicity of polyfluorinated groups. This is evidenced by fluorinated diazaspirodecanones showing 2–3× lower clearance rates in microsomal assays than chloro or bromo analogs, aligning with fluorine’s capacity to attenuate oxidative metabolism [6] [8].
Table 2: Effects of Fluorination on Key Physicochemical Parameters
Parameter | Fluorinated Spirocycle | Non-Fluorinated Analog | Pharmacological Consequence |
---|---|---|---|
Metabolic Stability (t₁/₂) | >60 min | 15–20 min | Extended plasma half-life |
Membrane Permeability (Papp) | 25 × 10⁻⁶ cm/s | 8 × 10⁻⁶ cm/s | Enhanced CNS penetration |
pKa Modulation | ΔpKa = −0.8 | Baseline | Improved target binding via charge-state |
Lipophilicity (clogP) | 2.1 ± 0.3 | 1.8 ± 0.3 | Optimal balance of solubility/bioavailability |
The pharmacological behavior of diazaspirodecanones is exquisitely sensitive to substituent positioning. Meta-substituted fluorophenyl derivatives (e.g., 3-fluorophenyl) exhibit superior σ1 receptor affinity (Ki = 8 nM) compared to ortho- and para-isomers (Ki = 15–30 nM), attributable to reduced steric clash in the ligand-binding domain [8]. The 7-methyl group on the piperidine ring further enhances selectivity by occupying a hydrophobic subpocket, increasing GluN2B-NMDA receptor selectivity by 50-fold over unsubstituted analogs [1] [7]. In contrast, N-alkyl chain length variations significantly alter T-type calcium channel blockade: Ethyl groups confer IC₅₀ values of 0.32 μM, while bulkier benzyl groups reduce activity 10-fold due to suboptimal van der Waals contacts [7]. Similarly, carbonyl positioning (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one vs. 2,4-dioxo derivatives) modulates hydrogen-bond donor capacity, with the 2-one configuration enabling stronger bidentate interactions with kinase catalytic residues [4] [9].
Table 3: Impact of Structural Modifications on Target Affinity
Modification | Biological Target | Affinity Change | Rationale |
---|---|---|---|
3-F vs. 4-F Phenyl | σ1 Receptor | 3× ↑ Ki (4-F) | Disrupted halogen bonding network |
7-Methyl Addition | GluN2B-NMDA | 50× ↑ Selectivity | Hydrophobic pocket occupancy |
C2 Carbonyl → Thiocarbonyl | TYK2/JAK1 | 5× ↓ IC₅₀ | Weakened H-bond acceptor strength |
N1-Benzyl vs. N1-Phenethyl | T-Type Ca²⁺ Channels | 10× ↓ IC₅₀ (benzyl) | Steric hindrance in pore vestibule |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3